tert-Butyl 4-(methylamino)benzoate
Overview
Description
tert-Butyl 4-(methylamino)benzoate is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with tert-butyl and the para position of the benzene ring is substituted with a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 4-(methylamino)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(methylamino)benzoic acid with tert-butyl alcohol in the presence of an acid catalyst. Another method includes the reaction of 4-(methylamino)benzoic acid with tert-butyl chloride under basic conditions.
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs efficient catalytic processes to maximize yield and purity. For example, the use of titanous sulfate and toluenesulfonic acid as catalysts has been reported to achieve high yields and product purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(methylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The methylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted esters or amides.
Scientific Research Applications
tert-Butyl 4-(methylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(methylamino)benzoate involves its interaction with specific molecular targets. The methylamino group can participate in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl benzoate: Similar structure but lacks the methylamino group.
Methyl 4-(methylamino)benzoate: Similar but with a methyl ester instead of a tert-butyl ester.
tert-Butyl 4-aminobenzoate: Similar but with an amino group instead of a methylamino group.
Uniqueness
tert-Butyl 4-(methylamino)benzoate is unique due to the presence of both the tert-butyl ester and the methylamino group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Properties
IUPAC Name |
tert-butyl 4-(methylamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)9-5-7-10(13-4)8-6-9/h5-8,13H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMMQKVHAWGLGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624457 | |
Record name | tert-Butyl 4-(methylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121506-09-0 | |
Record name | tert-Butyl 4-(methylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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